molecular formula C7H6F3NO2 B1445429 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol CAS No. 796120-81-5

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol

Cat. No. B1445429
M. Wt: 193.12 g/mol
InChI Key: GIOKRUFPRKWTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is a chemical compound with the empirical formula C7H7BF3NO3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol is 1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Chemical Synthesis and Building Blocks

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol serves as a valuable intermediate in chemical synthesis, offering pathways to diverse chemical structures. It is involved in the synthesis of highly efficient herbicides, such as trifloxysulfuron, where it acts as a key intermediate. This synthesis involves a multi-step process starting from nicotinamide, highlighting the compound's role in producing agriculturally significant chemicals (Zuo Hang-dong, 2010).

Furthermore, it is used in the creation of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which have shown antibacterial activity. This indicates its potential in developing new antibacterial agents and contributing to medical research (B. Reddy & K. Prasad, 2021).

Food Chemistry

In food science, derivatives of 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol, such as 6-(hydroxymethyl)pyridin-3-ol, have been studied for their formation through the ring expansion of 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds. This research provides insights into the chemical transformations that occur in food products under thermal processing, affecting food flavor and potentially nutritional value (F. Hidalgo, Cristina M Lavado-Tena, & R. Zamora, 2020).

Catalysis and Material Science

In material science, 6-(2,2,2-Trifluoroethoxy)pyridin-3-ol derivatives are investigated for their catalytic properties and applications in organic light-emitting diodes (OLEDs). For instance, complexes involving similar structures have been used as dopants in OLED fabrication, contributing to the development of devices with high efficiency and potential applications in lighting and display technologies (Jia‐Ling Liao et al., 2014).

Structural Studies and Molecular Design

The compound and its derivatives are subjects of structural studies, providing a basis for understanding molecular interactions and design principles in chemistry. Investigations into the solid-state structures of related compounds can guide the development of materials with specific properties, such as those suitable for catalysis or as components in electronic devices (Norman Lu et al., 2016).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)4-13-6-2-1-5(12)3-11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOKRUFPRKWTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,2-Trifluoroethoxy)pyridin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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